molecular formula C22H20N2O3S B1178076 1,2-PROPANEDIOL,AR CAS No. 128439-95-2

1,2-PROPANEDIOL,AR

Cat. No.: B1178076
CAS No.: 128439-95-2
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Description

Significance in Contemporary Chemical Science and Engineering

1,2-Propanediol holds significant importance in contemporary chemical science and engineering due to its versatile properties as a solvent, a building block in synthesis, and an intermediate in various processes. Its miscibility with water and many organic solvents makes it valuable in reaction media and separation processes. In chemical engineering, research focuses on its production via sustainable routes, such as the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production, and biotechnological methods using microorganisms researchgate.netacs.orgmdpi.comnih.gov. These sustainable approaches are gaining traction as alternatives to the traditional petrochemical route involving the hydration of propylene (B89431) oxide, which is energy-intensive and relies on non-renewable resources researchgate.netacs.orgnih.govacs.org. Academic studies investigate catalytic systems for the efficient conversion of renewable feedstocks to 1,2-propanediol, exploring different catalysts like ruthenium (Ru), platinum (Pt), nickel (Ni), and copper-based catalysts, often supported on materials like activated carbon or metal oxides researchgate.netacs.org. The development of highly selective and active catalysts is a key research area to minimize byproduct formation researchgate.netacs.org.

Beyond production, 1,2-propanediol is a crucial monomer in the synthesis of polymers, particularly unsaturated polyester (B1180765) resins, which find applications in construction and transport mdpi.comnih.gov. Research in polymer science explores the synthesis and properties of polyesters derived from 1,2-propanediol for various applications, including tissue engineering and drug delivery sigmaaldrich.com. Its use as a cryoprotective agent for the preservation of biological materials, such as human embryos and oocytes, is another area of academic investigation sigmaaldrich.com. Furthermore, 1,2-propanediol serves as a model compound in fundamental studies of physical chemistry, including investigations of its conformational landscape and spectroscopic properties aanda.org.

Historical Context of Research Trajectories for 1,2-Propanediol

The historical research on 1,2-propanediol initially centered on its synthesis from petroleum-derived feedstocks. The traditional chlorohydrin process, involving the reaction of propylene with hypochlorous acid followed by dehydrochlorination, was a significant early method for producing propylene oxide, which is then hydrolyzed to 1,2-propanediol acs.org. Research in this era focused on optimizing these chemical conversion routes.

With increasing awareness of environmental concerns and the volatility of fossil fuel prices, research trajectories have shifted towards more sustainable production methods. The hydrogenolysis of glycerol emerged as a promising alternative in academic research, driven by the surplus of glycerol from biodiesel production researchgate.netacs.orgmdpi.comacs.org. Early studies in this area focused on identifying effective catalysts for this conversion researchgate.net. Simultaneously, biotechnological routes utilizing microorganisms for 1,2-propanediol production from various biomass sources have been explored nih.govasm.org. This includes research into metabolic engineering of organisms like Escherichia coli to enhance their ability to produce specific enantiomers of 1,2-propanediol from renewable sugars asm.orgresearchgate.net. The historical progression reflects a move from purely chemical synthesis based on petrochemicals to incorporating catalytic and biological methods utilizing renewable resources, with a growing emphasis on sustainability and stereoselectivity in production.

Scope and Methodological Approaches in 1,2-PROPANEDIOL,AR Studies

The scope of academic research involving this compound is broad, encompassing fundamental studies of its physical and chemical properties, investigations into its reactivity, development of new synthetic routes, and applications in various scientific disciplines. The use of the "AR" grade underscores the importance of high purity in these studies, particularly in analytical and physical chemistry research.

Methodological approaches employed in this compound studies are diverse. Spectroscopic techniques, such as millimeter and submillimeter wavelength spectroscopy, are used to study the conformational landscape and rotational spectra of 1,2-propanediol, providing insights into its molecular structure and dynamics aanda.org. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization and to monitor chemical reactions involving the compound.

Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for analyzing the purity of 1,2-propanediol (as indicated by ACS Reagent Grade specifications which include analysis by gas chromatography acs.org) and for separating and quantifying it in reaction mixtures or biological samples. These methods are particularly important when working with different enantiomers.

Calorimetry is utilized to measure thermodynamic properties such as enthalpy of formation and vaporization, providing fundamental data about the compound researchgate.net. Reaction kinetics studies employ various analytical techniques to understand the rates and mechanisms of reactions involving 1,2-propanediol, such as its formation via glycerol hydrogenolysis or its use in polymerization reactions.

In the field of catalysis, researchers use techniques to characterize catalysts (e.g., temperature-programmed desorption to determine acid site densities acs.org) and evaluate their performance in converting feedstocks to 1,2-propanediol, measuring conversion rates and product selectivity.

Biotechnological research involves techniques in molecular biology and microbiology, such as genetic engineering of microorganisms to optimize metabolic pathways for 1,2-propanediol production asm.orgresearchgate.net. This includes techniques for gene cloning, expression, and fermentation. Analytical methods are then used to quantify the produced 1,2-propanediol in fermentation broths.

Computational chemistry methods, such as ab initio calculations, are used to complement experimental studies by predicting molecular properties, reaction pathways, and conformational energies researchgate.net. These theoretical approaches help in understanding experimental observations and guiding further research.

Selected Physical Properties of 1,2-Propanediol (Racemic Mixture)

PropertyValueSource
Molecular Weight76.09 g/mol nih.gov nih.gov
Boiling Point187 °C sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Melting Point-60 °C sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Density1.036 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Vapor Pressure0.08 mmHg at 20 °C sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Refractive Indexn20/D 1.432 sigmaaldrich.com sigmaaldrich.com
Flash Point104 °C (closed cup) sigmaaldrich.com sigmaaldrich.com
Autoignition Temp.779 °F sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Explosive Limit12.5 % sigmaaldrich.comsigmaaldrich.com sigmaaldrich.comsigmaaldrich.com
Aqueous SolubilitySoluble acs.org acs.org

Example Research Findings (Illustrative)

Research AreaKey FindingSource
Catalysis (Glycerol H'lysis)CuO/ZnO catalysts showed 100% selectivity to 1,2-propanediol under specific conditions. researchgate.net
Biotechnology (E. coli)Engineered E. coli strains can produce enantiomerically pure (R)-1,2-propanediol from glucose. asm.orgresearchgate.net
SpectroscopyExtensive assignments of rotational spectra for low-energy conformers provided accurate spectroscopic parameters. aanda.org
ThermodynamicsMeasured standard molar enthalpy of formation and vaporization enthalpies for 1,2-propanediol. researchgate.net

Properties

CAS No.

128439-95-2

Molecular Formula

C22H20N2O3S

Origin of Product

United States

Advanced Synthesis and Bioproduction Methodologies of 1,2 Propanediol

Catalytic Hydrogenolysis from Renewable Feedstocks

The catalytic hydrogenolysis of renewable feedstocks, particularly glycerol (B35011) and saccharides derived from biomass, represents a key strategy for the sustainable production of 1,2-propanediol. This process typically involves the cleavage of C-O bonds and subsequent hydrogenation steps, facilitated by various catalytic systems under specific reaction conditions.

Glycerol Hydrogenolysis: Mechanisms and Catalytic Systems

Glycerol, a major byproduct of biodiesel production, is a highly promising renewable feedstock for 1,2-PDO synthesis via hydrogenolysis. The conversion of glycerol to 1,2-PDO is a complex reaction involving multiple steps and intermediate species. Effective catalytic systems are essential to achieve high conversion and selectivity towards the desired product.

Heterogeneous catalysts are widely studied for glycerol hydrogenolysis due to their ease of separation and recyclability. A variety of metal-based catalysts, often supported on different materials, have been explored.

Noble metals such as Ru, Pt, Pd, Rh, and Ir exhibit high activity in glycerol hydrogenolysis. Ru-based catalysts, for instance, have shown high activity, with complete conversion of glycerol reported over Ru/CeO₂ catalysts, achieving 53.2% selectivity to 1,2-PDO acs.org. Bentonite-supported Ru catalysts have demonstrated even higher selectivity, reaching 80% at 61% glycerol conversion acs.org. Pt-based catalysts, particularly when promoted, have also shown high selectivity; a Pt catalyst supported on Nb₂O₅/Al₂O₃ promoted by amberlyst-15 achieved 78% glycerol conversion with 95% selectivity to 1,2-PDO acs.org. However, noble metals are expensive, which limits their large-scale application.

Non-precious metal catalysts, particularly Cu-based materials, are attractive alternatives due to their lower cost and relatively high activity and selectivity towards 1,2-PDO. Cu catalysts, or Cu-based bimetallic catalysts modified with other metals like Ni, Co, Pd, Pt, or Ru, are commonly employed nih.gov. While Cu-based catalysts show promising activity, their stability can be a concern acs.org. Supported and mixed metal oxide catalysts based on Cu have been systematically scrutinized for their catalytic characteristics in glycerol hydrogenolysis acs.orgfigshare.com. For example, a CuO/ZnO catalyst achieved 100% selectivity to 1,2-propanediol in the hydrogenolysis of an aqueous glycerol solution rsc.org.

Various support materials influence the catalytic performance by providing active sites, affecting metal dispersion, and influencing reaction pathways. Common supports include Al₂O₃, SiO₂, carbon, zeolites, ZnO, and mixed metal oxides acs.orgnih.govrsc.orgmdpi.com. Acidic or basic supports can provide dehydration active sites, which are crucial for certain reaction mechanisms nih.govmdpi.com. For instance, γ-Al₂O₃ and acidic zeolites are often used as acid supports, while MgO and La₂O₃ can serve as base supports nih.gov. The interaction and synergistic effects between the active metal component and the support are critical factors influencing catalyst performance nih.gov.

Data on the performance of selected heterogeneous catalysts for glycerol hydrogenolysis to 1,2-propanediol are summarized in the table below:

Catalyst SystemSupportConditionsGlycerol Conversion (%)1,2-PDO Selectivity (%)Reference
RuCeO₂150–240 °C, 2–8 MPa H₂~10053.2 acs.org
RuBentonite150 °C, 2 MPa H₂6180 acs.org
Pt/Nb₂O₅/Al₂O₃ + Amberlyst-15Nb₂O₅/Al₂O₃Not specified (promoted system)7895 acs.org
CuCr₂O₄200 °C, 1.4 MPa H₂, 80 wt% glycerol solnNot specifiedFormation evidenced mdpi.comencyclopedia.pub
CuOZnO180 °C, 80 bar H₂, Aqueous solutionNot specified100 rsc.org
Cu/ZnO/Al₂O₃ZnO/Al₂O₃180–240 °C, 4.2 MPa H₂Not specifiedFormation evidenced mdpi.com

Note: Specific conversion and selectivity values can vary significantly depending on precise catalyst preparation, reaction conditions, and reactor type.

While heterogeneous catalysis dominates the research landscape for glycerol hydrogenolysis to 1,2-PDO, homogeneous catalytic systems have also been investigated. Homogeneous catalysts, often based on transition metals, can offer high activity and selectivity under milder conditions. Ligand design plays a critical role in tuning the catalytic properties of homogeneous complexes, influencing factors such as substrate binding, activation, and the control of reaction pathways to favor 1,2-PDO formation over byproducts.

Research into the reaction kinetics of glycerol hydrogenolysis provides valuable insights into the rate-determining steps and the influence of various parameters. Kinetic models, such as the Eley–Rideal and Langmuir–Hinshelwood models, have been established to describe the reaction rates. mdpi.com These models often consider steps like glycerol adsorption, dehydration to intermediates (e.g., acetol), and subsequent hydrogenation. Activation energies for key steps, such as the dehydration of glycerol to acetol and the hydrogenation of acetol to 1,2-propanediol, have been determined, providing a quantitative understanding of the reaction energy landscape. mdpi.com

The hydrogenolysis of glycerol to 1,2-propanediol primarily proceeds through pathways involving initial dehydration or dehydrogenation. The most widely accepted mechanism involves the initial dehydration of glycerol to acetol (hydroxyacetone), followed by the hydrogenation of acetol to 1,2-propanediol. This "dehydration-hydrogenation" pathway is favored by catalysts possessing both acid sites (for dehydration) and metal sites (for hydrogenation) nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. Acid sites on the catalyst surface facilitate the removal of a water molecule from glycerol, typically from a primary hydroxyl group, to form acetol mdpi.comresearchgate.net. The subsequent hydrogenation of the carbonyl group in acetol to a hydroxyl group occurs on the metal sites, yielding 1,2-propanediol nih.govmdpi.comresearchgate.net.

An alternative pathway involves the initial dehydrogenation of glycerol to glyceraldehyde, catalyzed by metal sites, followed by dehydration of glyceraldehyde to 2-hydroxyacrolein, and finally hydrogenation to 1,2-propanediol encyclopedia.pubmdpi.commdpi.com. This "dehydrogenation-dehydration-hydrogenation" pathway is influenced by the nature of the metal and the presence of basic sites encyclopedia.pubmdpi.com.

The specific reaction pathway and the dominant intermediates (like acetol or glyceraldehyde) depend significantly on the catalyst composition, particularly the balance between acidic/basic sites and hydrogenation sites, as well as the reaction conditions such as temperature, hydrogen pressure, and solvent nih.govmdpi.comencyclopedia.pubmdpi.com.

Supplying external hydrogen to the hydrogenolysis reaction can be costly and poses safety challenges. Therefore, strategies involving in-situ hydrogen generation and catalytic transfer hydrogenation (CTH) have gained attention.

In-situ hydrogen generation can be achieved through processes like aqueous phase reforming (APR) of glycerol itself or co-fed alcohols such as methanol (B129727) rsc.orgmdpi.commdpi.com. In this approach, water-soluble hydrocarbons are reacted over a catalyst to produce hydrogen, which is then consumed in the hydrogenolysis of glycerol in the same reactor rsc.orgmdpi.com. This eliminates the need for external hydrogen supply. For example, methanol steam reforming can provide in-situ hydrogen for acetol hydrogenation, improving glycerol conversion and 1,2-PDO selectivity mdpi.commdpi.com.

Catalytic transfer hydrogenation involves using a hydrogen donor molecule (e.g., isopropanol, ethanol (B145695), formic acid) to supply hydrogen to the substrate in the presence of a catalyst rsc.orgmdpi.comresearchgate.netfrontiersin.org. The hydrogen donor is dehydrogenated, while glycerol or its intermediates are hydrogenated to form 1,2-propanediol. This approach can be carried out under milder conditions and avoids the handling of high-pressure hydrogen gas mdpi.com. Formic acid is considered a particularly attractive hydrogen donor as its dehydrogenation produces only CO₂ as a byproduct researchgate.net.

These in-situ hydrogen generation and transfer hydrogenation strategies offer potential advantages in terms of process economics and safety for the sustainable production of 1,2-propanediol from glycerol rsc.orgmdpi.com.

Conversion from Saccharides and Lignocellulosic Biomass

Beyond glycerol, saccharides and lignocellulosic biomass represent abundant and complex renewable feedstocks for 1,2-propanediol production. The conversion of these resources typically involves initial hydrolysis of polysaccharides (like cellulose (B213188) and hemicellulose) into monosaccharides (glucose, xylose, etc.), followed by a series of catalytic reactions including isomerization, retro-aldol condensation, and hydrogenation acs.orgresearchgate.netrsc.org.

Converting saccharides such as sucrose (B13894), glucose, and fructose (B13574) to 1,2-propanediol requires multi-functional catalysts capable of catalyzing these different reaction steps within a single system (one-pot conversion) or in sequential steps acs.orgnih.govrsc.orgrsc.orggoogle.com. For instance, sucrose can be converted to 1,2-PDO over catalysts that promote hydrolysis, isomerization between glucose and fructose, retro-aldol condensation of fructose to smaller intermediates (like dihydroxyacetone), and subsequent hydrogenation to 1,2-PDO acs.orgnih.govrsc.org.

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, presents a more significant challenge due to its complex structure and the need for effective pretreatment and depolymerization researchgate.netrsc.org. Catalytic systems for converting lignocellulose to 1,2-propanediol must address the hydrolysis of cellulose and hemicellulose to sugars and the subsequent conversion of these sugars through pathways similar to those used for pure saccharides researchgate.netrsc.org.

Various catalytic systems have been developed for the conversion of saccharides and lignocellulosic biomass. Pt-based catalysts supported on modified zeolites, such as Pt/deAl-beta@Mg(OH)₂, have been designed for the conversion of sucrose to 1,2-PDO, demonstrating the importance of combining acidic and basic sites with metal hydrogenation function nih.govrsc.org. Ni-Mo bimetallic catalysts supported on γ-Al₂O₃ have also shown effectiveness in converting sucrose to 1,2-propanediol rsc.org. For the conversion of cellulose, multi-functional catalysts like H₂WO₄-Pt/ZrO₂ have been explored, capable of catalyzing the hydrolysis and subsequent reactions to yield products including 1,2-propanediol mdpi.com.

Challenges in converting saccharides and lignocellulosic biomass include achieving high selectivity to 1,2-PDO amidst the formation of various byproducts, catalyst deactivation due to coking or leaching, and the efficient processing of complex biomass mixtures researchgate.net. Ongoing research focuses on designing robust and selective multi-functional catalysts and optimizing reaction conditions for efficient biomass valorization to 1,2-propanediol acs.orgrsc.org.

FeedstockCatalyst SystemKey Reactions InvolvedReference
SucrosePt/deAl-beta@Mg(OH)₂Hydrolysis, Isomerization, Retro-aldol condensation, Hydrogenation nih.govrsc.org
SucroseNi-Mo/γ-Al₂O₃Hydrolysis, Isomerization, Retro-aldol condensation, Hydrogenation rsc.org
CelluloseH₂WO₄-Pt/ZrO₂Hydrolysis, Retro-aldol condensation, Hydrogenation mdpi.com
Glucose/Pentose MixturesVarious (multifunctional)Isomerization, Retro-aldol condensation, Dehydration, Hydrogenolysis researchgate.net
Glucose and Sorbitol Derived Pathways

Glucose and sorbitol serve as potential renewable feedstocks for the production of 1,2-propanediol. Glucose can be channeled through glycolysis, leading to the formation of dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in some bioproduction pathways of 1,2-propanediol. researchgate.net Sorbitol, a sugar alcohol, can be produced synthetically from glucose and is also explored as a substrate for microbial conversion to 1,2-propanediol. nih.gov

Cellulose Depolymerization and Upcycling Approaches

The utilization of cellulose, a widely available biomass component, for 1,2-propanediol production typically involves its depolymerization into fermentable sugars, such as glucose. These sugars can then be converted to 1,2-propanediol through various microbial or chemical catalytic processes. Upcycling approaches aim to efficiently break down cellulose and convert the resulting fragments into valuable chemicals like 1,2-propanediol, often integrating saccharification and fermentation or catalytic steps.

Microbial and Enzymatic Bioproduction of 1,2-Propanediol

Microorganisms and their enzymes play a crucial role in the sustainable production of 1,2-propanediol from renewable resources. Various metabolic pathways have been engineered or discovered in different microbial hosts for this purpose.

Metabolic Pathways in Producing Microorganisms

Several distinct metabolic routes are employed by microorganisms for the biosynthesis of 1,2-propanediol.

One prominent pathway for 1,2-propanediol production from sugars like glucose involves dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. researchgate.net DHAP is converted to methylglyoxal (B44143) (MG) catalyzed by methylglyoxal synthase (mgsA). google.comkobe-u.ac.jpucl.ac.uk From methylglyoxal, 1,2-propanediol can be formed via two main branches: the lactaldehyde-forming pathway and the acetol-forming pathway. researchgate.net

In the lactaldehyde-forming pathway, methylglyoxal is reduced stereospecifically to D-lactaldehyde. google.com Lactaldehyde is then further reduced to form 1,2-propanediol. researchgate.netgoogle.com Enzymes such as glycerol dehydrogenase (gldA) and L-1,2-propanediol oxidoreductase (fucO) are involved in the reduction of methylglyoxal to lactaldehyde and subsequently to 1,2-propanediol. kobe-u.ac.jpucl.ac.uk

The alternative acetol-forming pathway involves the reduction of methylglyoxal to acetol (hydroxyacetone), which is then reduced to 1,2-propanediol. researchgate.net The conversion of methylglyoxal to hydroxyacetone (B41140) can be catalyzed by enzymes like YqhD, while GldA or DhaD can catalyze the conversion of hydroxyacetone to 1,2-propanediol. ucl.ac.uk Microorganisms such as Clostridium sphenoides, Saccharomyces cerevisiae, and Escherichia coli have been investigated for 1,2-propanediol production via the methylglyoxal pathway from sugars like glucose. google.comkobe-u.ac.jpskemman.is

Deoxy-sugars like L-fucose and L-rhamnose can also serve as substrates for 1,2-propanediol production in certain bacteria, including Salmonella typhimurium and Klebsiella pneumoniae. ucl.ac.uk These sugars are metabolized through specific pathways that converge on the formation of dihydroxyacetone phosphate (DHAP) and lactaldehyde. ucl.ac.ukskemman.is

In the L-rhamnose pathway, L-rhamnose is converted to L-rhamnulose-1-phosphate. ucl.ac.ukskemman.is This phosphorylated sugar is then cleaved by an aldolase (B8822740) to produce DHAP and L-lactaldehyde. ucl.ac.ukskemman.is Similarly, L-fucose is isomerized to L-fuculose and then phosphorylated to L-fuculose-1-phosphate, which is cleaved to yield DHAP and L-lactaldehyde. skemman.is Under anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol, typically involving NADH as a cofactor. skemman.is While these pathways naturally exist, the high cost of fucose and rhamnose can limit their commercial feasibility as primary feedstocks. skemman.is

Some microorganisms can produce 1,2-propanediol through the degradation of lactic acid. ucl.ac.ukskemman.is Lactic acid bacteria such as Lactobacillus buchneri and Lactobacillus parabuchneri have been reported to break down lactic acid, producing 1,2-propanediol along with acetic acid and traces of ethanol under anoxic conditions without requiring an external electron acceptor. skemman.is Lactaldehyde has been proposed as an intermediate in this lactic acid degradation pathway to 1,2-propanediol. ucl.ac.uk

Pathway TypeKey Intermediate(s)SubstratesExample Microorganisms
DHAP Route (Methylglyoxal)DHAP, Methylglyoxal, Lactaldehyde/AcetolGlucose, other common sugarsClostridium sphenoides, S. cerevisiae, E. coli
Deoxy-sugar MetabolismDHAP, LactaldehydeL-Fucose, L-RhamnoseSalmonella typhimurium, Klebsiella pneumoniae
Lactic Acid DegradationLactaldehyde (proposed)Lactic AcidLactobacillus buchneri, L. parabuchneri

Metabolic Engineering and Strain Optimization for 1,2-Propanediol Biosynthesis

Metabolic engineering and strain optimization are crucial for improving 1,2-propanediol production in microorganisms by enhancing pathway efficiency, increasing substrate utilization, and minimizing byproduct formation nih.govresearchgate.netresearchgate.net.

Genetic Modification Strategies (e.g., E. coli, Klebsiella pneumoniae, Pichia pastoris)

Genetic modification is a key approach to engineer microbial strains for enhanced 1,2-propanediol production. Various microorganisms, including Escherichia coli, Klebsiella pneumoniae, and Saccharomyces cerevisiae (yeast), have been explored and engineered for this purpose nih.govresearchgate.netresearchgate.netresearchgate.netnih.govbibliotekanauki.pl.

In Escherichia coli, strategies have included the overexpression of genes involved in the 1,2-propanediol synthesis pathway, such as methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA or dhaD) nih.govresearchgate.netnih.gov. Coexpression of mgsA and gldA has been shown to improve R-1,2-propanediol production nih.govnih.gov. Engineering efforts have also focused on eliminating competing metabolic pathways to channel carbon flux towards 1,2-propanediol nih.govresearchgate.netnih.govnih.gov. For instance, disrupting genes involved in lactate (B86563) production can enhance 1,2-PD yield nih.govnih.gov. Inactivating triose phosphate isomerase (tpiA) is another strategy used in E. coli to increase the availability of dihydroxyacetone phosphate (DHAP), a key intermediate researchgate.netresearchgate.net. Engineered E. coli strains have demonstrated the ability to produce both R- and S-1,2-propanediol from different substrates with high enantiomeric purity researchgate.netnih.gov.

Klebsiella pneumoniae naturally possesses a pathway for 1,2-propanediol production from glycerol nih.govucl.ac.uk. Metabolic engineering in K. pneumoniae has involved knocking out the tpiA gene to prevent glycerol catabolism through glycolysis and overexpressing genes like mgsA and yqhD to promote 1,2-propanediol synthesis nih.gov.

Saccharomyces cerevisiae has also been engineered for 1,2-propanediol production, primarily from glycerol researchgate.netresearchgate.netjmb.or.kr. Introducing heterologous genes such as mgs and gldA from E. coli into S. cerevisiae has enabled the production of 1,2-propanediol researchgate.netjmb.or.kr. Enhancing glycerol utilization and growth rate in S. cerevisiae has been achieved by overexpressing genes in the glycerol dissimilation pathway jmb.or.kr.

While Pichia pastoris is mentioned as a potential host for 1,3-propanediol (B51772) production bibliotekanauki.pl, specific detailed research findings on its genetic modification strategies solely for 1,2-propanediol biosynthesis were not prominently found in the provided search results.

Enhancing Yield and Productivity through Pathway Flux Optimization

Optimizing metabolic pathway flux is critical for maximizing 1,2-propanediol yield and productivity researchgate.netsciencedaily.com. This involves directing carbon flow efficiently towards the desired product pathway and minimizing diversion to byproducts acs.orgresearchgate.net.

Strategies for pathway flux optimization include the overexpression of key enzymes in the 1,2-propanediol pathway and the down-regulation or deletion of enzymes in competing pathways nih.govresearchgate.netnih.gov. For example, in E. coli, enhancing the activity of enzymes that convert dihydroxyacetone phosphate (DHAP) to methylglyoxal and then to 1,2-propanediol is essential researchgate.net. Simultaneously, reducing the activity of triosephosphate isomerase (TPI), which competes with methylglyoxal synthase for DHAP, can increase carbon flux towards 1,2-propanediol researchgate.netresearchgate.net.

Increasing the availability of necessary cofactors, such as NADH, is also important for reductive steps in the pathway acs.org. Engineered strains have been developed to channel carbon flux effectively and increase NADH availability, leading to enhanced 1,2-propanediol production nih.govacs.org.

A novel strategy, termed PMPE (precise and multiplexed pathway engineering), has been shown to improve the yield of target chemicals like 1,2-propanediol by independently controlling sugar utilization for microbial propagation and product synthesis sciencedaily.com.

Stereospecific Bioconversion and Enantiomeric Purity Control

Biotechnological methods offer a significant advantage in producing specific stereoisomers of 1,2-propanediol (R- or S-1,2-PD), which is difficult to achieve with traditional chemical synthesis acs.orgresearchgate.netresearchgate.net. The stereospecificity is determined by the enzymes involved in the reduction steps of the biosynthetic pathway nih.govresearchgate.net.

Engineered E. coli strains have been developed to produce enantiomerically pure R-1,2-propanediol from glucose by expressing specific NADH-linked glycerol dehydrogenase genes, such as E. coli gldA or Klebsiella pneumoniae dhaD nih.govnih.gov. The reduction of methylglyoxal to R-lactaldehyde by recombinant glycerol dehydrogenase, followed by reduction to R-1,2-PD by a native E. coli activity, contributes to the stereospecific production of the R-isomer nih.govnih.gov.

An artificial pathway has been designed and implemented in E. coli to convert lactic acid into 1,2-propanediol, circumventing the cytotoxic methylglyoxal intermediate researchgate.netnih.gov. This pathway has enabled the stereospecific production of both R- and S-1,2-propanediol from D- and L-lactic acid, respectively, with high enantiomeric purity researchgate.netnih.govacs.orgfigshare.com. Under fermenter-controlled conditions, reported optical purities were 97.5% ee for R-1,2-PD and 99.3% ee for S-1,2-PD researchgate.net.

StrainSubstrateProductTiter (g/L)Yield (g/g or mol/mol)Optical Purity (% ee)ConditionsReference
Engineered E. coliGlucoseR-1,2-PD0.7Not specifiedEnantiomerically pure (R)Anaerobic, coexpression of mgs and gldA nih.govnih.gov
Engineered E. coliD-lactic acidR-1,2-PD1.5Not specifiedHigh enantiomeric purity (R)Shake flask, artificial pathway researchgate.netnih.govfigshare.com
Engineered E. coliL-lactic acidS-1,2-PD1.7Not specifiedHigh enantiomeric purity (S)Shake flask, artificial pathway researchgate.netnih.govfigshare.com
Engineered E. coliGlucoseR-1,2-PD17.342.2% (mol/mol)97.5% (R)Fermenter-controlled, artificial pathway researchgate.net
Engineered E. coliGlucoseS-1,2-PD9.323.2% (mol/mol)99.3% (S)Fermenter-controlled, artificial pathway researchgate.net
Engineered E. coliGlucose1,2-PD5.130.48 g/g glucoseNot specifiedShake flask, optimized enzymes, tpiA inactivation nih.govresearchgate.netacs.org

Bioreactor Design and Fermentation Process Optimization for 1,2-Propanediol Production

Bioreactor design and fermentation process optimization are essential for scaling up 1,2-propanediol production from laboratory to industrial levels researchgate.netmdpi.com. This involves controlling various parameters to create an optimal environment for microbial growth and product formation gfi.org.

Batch and Fed-Batch Fermentation Strategies

Batch and fed-batch fermentation are common strategies employed for 1,2-propanediol production researchgate.net. In batch fermentation, all nutrients are added at the beginning of the process. Fed-batch fermentation involves the gradual addition of substrates during the process, which can help maintain nutrient levels, reduce substrate inhibition, and achieve higher cell densities and product titers bioline.org.br.

Fed-batch fermentation has been shown to improve 1,2-propanediol production compared to batch fermentation nih.govresearchgate.net. For example, in one study, the highest concentration of 1,2-propanediol in batch cultivation of engineered Saccharomyces cerevisiae was 0.86 g/L, which was further improved to 1.33 g/L in fed-batch cultivation researchgate.net. In engineered E. coli, a fed-batch fermentation resulted in a final titer of 4.5 g/L of (R)-1,2-PD from glucose nih.gov. Another study using engineered Klebsiella pneumoniae achieved 9.3 g/L of 1,2-propanediol in fed-batch fermentation from glycerol nih.gov.

Fed-batch strategies, often coupled with controlled nutrient feeding rates and pH regulation, have demonstrated a significant impact on enhancing product concentration bioline.org.brmdpi.com.

Environmental and Nutritional Parameter Influence on Microbial Systems

Various environmental and nutritional parameters significantly influence microbial growth and 1,2-propanediol production researchgate.netnih.govgfi.orgscielo.org.mx. These include temperature, pH, aeration (dissolved oxygen levels), substrate concentration and type, and the availability of other nutrients nih.govgfi.orgscielo.org.mxmdpi.com.

Optimal temperature and pH ranges are specific to the microorganism being used nih.govscielo.org.mxmdpi.com. For instance, a pH of 7.0 and an agitation rate of 350 rpm were found to be optimal for 1,2-propanediol production by an engineered Klebsiella pneumoniae strain nih.gov.

Aeration conditions also play a crucial role, as 1,2-propanediol production in some engineered strains, particularly E. coli and Corynebacterium glutamicum, has been shown to favor anaerobic or microaerobic conditions researchgate.netresearchgate.net. However, some studies with engineered Klebsiella pneumoniae have indicated that medium aerobic conditions might be favorable, while excessive air supply can be inhibitory researchgate.net.

The type and concentration of the carbon source (e.g., glucose, glycerol, lactic acid) significantly impact the production efficiency researchgate.netresearchgate.netnih.govnih.gov. Nutrient availability, including nitrogen sources, also affects microbial growth and product formation mdpi.com. The balance between different metabolic pathways can be affected by environmental and nutritional conditions scielo.org.mx. Controlling these parameters in bioreactors is essential for optimizing fermentation performance mdpi.comgfi.org.

Biochemical Pathways and Biotransformation Mechanisms of 1,2 Propanediol

Microbial Catabolism and Degradation of 1,2-Propanediol

Microbial degradation of 1,2-propanediol typically occurs under anaerobic conditions in various bacteria, including members of the Salmonella, Klebsiella, Shigella, Yersinia, Listeria, Lactobacillus, and Lactococcus genera. nih.gov 1,2-PD is a significant end-product of the anaerobic fermentation of deoxysugars like rhamnose and fucose, which are abundant in plant cell walls and host glycoconjugates, making its utilization advantageous for bacteria in diverse environments, including the mammalian gut. nih.govoup.com

Coenzyme B12-Dependent Diol Dehydratase Systems

The initial and often rate-limiting step in the anaerobic catabolism of 1,2-propanediol is its conversion to propionaldehyde (B47417). oup.comnih.gov This reaction is catalyzed by a coenzyme B₁₂-dependent diol dehydratase enzyme. oup.comnih.govfrontiersin.org This enzyme utilizes adenosylcobalamin (Ado-B₁₂) as an essential cofactor, which undergoes homolytic cleavage to initiate the catalytic cycle. oup.com Diol dehydratase from organisms like Klebsiella oxytoca exhibits a preference for 1,2-propanediol over other substrates like glycerol (B35011) or 1,2-ethanediol. oup.com

Role of Bacterial Microcompartments (MCPs) in Metabolic Organization

In many bacteria, the enzymes involved in 1,2-propanediol degradation are compartmentalized within proteinaceous organelles known as bacterial microcompartments (BMCs) or metabolosomes. frontiersin.orgplos.orgresearchgate.netfrontiersin.org These microcompartments, typically 40-200 nm in diameter, consist of a protein shell encapsulating the metabolic enzymes. frontiersin.orgresearchgate.net The propanediol (B1597323) utilization (Pdu) MCP, found in species like Salmonella enterica, encapsulates the enzymes responsible for metabolizing 1,2-PD. plos.orgresearchgate.net The shell is selectively permeable, allowing substrates like 1,2-PD to enter while retaining toxic intermediates such as propionaldehyde within the lumen. researchgate.net This spatial organization is crucial for optimizing the metabolic pathway and protecting the cell from the reactive intermediate. plos.orgresearchgate.net

Biochemical Mechanisms for Mitigation of Reactive Metabolic Intermediates (e.g., Propionaldehyde)

The conversion of 1,2-propanediol by diol dehydratase produces propionaldehyde, a highly reactive and toxic aldehyde. frontiersin.orgfrontiersin.orgwur.nl Bacterial microcompartments play a primary role in mitigating this toxicity by sequestering propionaldehyde within the protein shell. nih.govresearchgate.netnih.gov Inside the MCP, propionaldehyde is rapidly converted to less toxic end products, primarily 1-propanol (B7761284) and propionate (B1217596). nih.govfrontiersin.orgwur.nl This conversion is facilitated by encapsulated enzymes such as propionaldehyde dehydrogenase and propanol (B110389) dehydrogenase. frontiersin.orgwur.nl Studies in Salmonella enterica have shown that mutants lacking functional MCPs accumulate significantly higher levels of propionaldehyde, leading to growth arrest and increased DNA damage, highlighting the protective role of the microcompartment. nih.govnih.gov

Data on Propionaldehyde Accumulation in Salmonella enterica (Wild Type vs. MCP-minus mutant) nih.govnih.gov:

StrainPropionaldehyde Level (mM)
Wild Type1.6
MCP-minus mutant15.7

Genetic Regulation of Propanediol Utilization (PDU) Operons in Microorganisms

The genes encoding the enzymes and structural proteins required for 1,2-propanediol utilization are typically organized into a cluster known as the pdu operon. plos.orgnih.govfrontiersin.org In Salmonella enterica serovar Typhimurium, the pdu operon consists of approximately 23 genes, including those for the diol dehydratase subunits (pduCDE), shell proteins (pduA, pduB, etc.), and enzymes for further propionaldehyde metabolism (pduP, pduQ, pduL, pduW). frontiersin.orgfrontiersin.orgnih.gov The expression of the pdu operon is positively regulated by the transcriptional activator PocR. plos.orgfrontiersin.org Global regulatory systems like the cAMP receptor protein (CRP) and ArcA/ArcB also influence pdu operon expression, often linking 1,2-PD utilization to the availability of other carbon sources like glucose. plos.orgnih.govfrontiersin.org Growth on 1,2-propanediol induces the expression of the pdu operon, while the presence of glucose can repress it. plos.orgfrontiersin.org

Enzymology of 1,2-Propanediol Interconversion

Beyond the initial dehydration step, the metabolism of 1,2-propanediol involves several key enzymes that catalyze the interconversion of pathway intermediates.

Characterization of Key Enzymes (Dehydrogenases, Kinases, Reductases)

Following the conversion of 1,2-PD to propionaldehyde, the aldehyde is further metabolized. This involves enzymes such as dehydrogenases, kinases, and reductases.

Dehydrogenases: Propionaldehyde is converted to propionate via a CoA-dependent propionaldehyde dehydrogenase (PduP) and subsequently through the action of phosphotransacylase (PduL) and propionate kinase (PduW). frontiersin.orgwur.nl Alternatively, propionaldehyde can be reduced to 1-propanol by a propanol dehydrogenase (PduQ). frontiersin.orgwur.nl These dehydrogenases, particularly PduP and PduQ, are thought to operate within the MCP lumen and cycle a private pool of NAD⁺/NADH. plos.org Other dehydrogenases, such as glycerol dehydrogenase (GDH), can catalyze the interconversion of glycerol analogues, including the reduction of 1-hydroxy-2-propanone to 1,2-propanediol in some organisms or synthetic pathways. harvard.edu In Escherichia coli, the FucO protein, an iron-dependent group III dehydrogenase, catalyzes the interconversion between L-lactaldehyde and L-1,2-propanediol. nih.gov This enzyme contains an Fe²⁺ binding site and utilizes NAD⁺ as a cofactor. nih.gov

Kinases: Propionate kinase (PduW) is involved in the conversion of propionyl-phosphate to propionate, generating ATP through substrate-level phosphorylation. frontiersin.orgwur.nl Dihydroxyacetone kinase is involved in pathways that can lead to 1,2-propanediol synthesis from dihydroxyacetone phosphate (B84403), although its role can be complex and linked to regulatory mechanisms. ucl.ac.uk

Reductases: Propanol dehydrogenase (PduQ) acts as a reductase, converting propionaldehyde to 1-propanol, serving as an electron sink during anaerobic growth on 1,2-PD. frontiersin.orgwur.nl Methylglyoxal (B44143) reductase and 1,2-propanediol reductase are also involved in alternative pathways for 1,2-PD production from methylglyoxal. researchgate.net

Stereochemical Aspects of Enzymatic Transformations

The biotransformation of 1,2-propanediol involves enzymes that can exhibit stereoselectivity, leading to the formation or degradation of specific enantiomers of 1,2-PD, namely (R)-(-)-1,2-propanediol and (S)-(+)-1,2-propanediol. fishersci.cafishersci.ca 1,2-Propanediol has a chiral center at the second carbon atom.

Enzymes like diol dehydratase, a key enzyme in 1,2-PD degradation, act on 1,2-PD to produce propionaldehyde. Studies have investigated the stereochemistry of this conversion with both D and L isomers of 1,2-propanediol. nih.gov Propanediol dehydratase, including both B12-dependent and glycyl radical enzyme types, catalyzes the dehydration of (S)-1,2-propanediol. acs.org While both types perform this transformation, they may employ distinct mechanisms. acs.org

In the context of 1,2-PD production, particularly through engineered pathways, the stereospecificity of reductases is crucial in determining the enantiomeric form of the product. For instance, engineered Escherichia coli strains expressing specific glycerol dehydrogenase genes have been shown to produce enantiomerically pure (R)-1,2-PD from glucose. asm.orgresearchgate.net This pathway involves the reduction of methylglyoxal to (R)-lactaldehyde by the recombinant glycerol dehydrogenase, followed by the reduction of (R)-lactaldehyde to (R)-1,2-PD by native E. coli activity. asm.orgasm.org The production of (S)-1,2-propanediol from L-lactic acid has also been demonstrated through specific enzyme combinations. researchgate.net

Enzymatic reactions involving 1,2-propanediol as a model substrate, such as transglycosylation reactions catalyzed by thermophilic glycosidases, also highlight stereochemical preferences. These enzymes can show selectivity between primary and secondary hydroxyl groups and exhibit varying degrees of enantioselectivity for the transfer to the secondary hydroxyl group, depending on the enzyme source. netsci-journal.com

Comparative Biochemical Analysis Across Diverse Microbial Species

The ability to metabolize 1,2-propanediol is distributed across a variety of microbial species, particularly bacteria, and the specific pathways and their regulation can differ significantly. This metabolic capability provides a competitive advantage, especially in environments where deoxy sugars like fucose and rhamnose are available, as their degradation by certain microbes yields 1,2-PD which can then be utilized by others. nih.govasm.org

Salmonella enterica, Klebsiella species, Shigella, Yersinia, Listeria, Lactobacillus, and Lactococcus are among the bacterial genera known to grow on 1,2-PD in a coenzyme B12-dependent manner. nih.gov In S. enterica and Klebsiella pneumoniae, the degradation of 1,2-PD is often linked to the presence of bacterial microcompartments (BMCs) which encapsulate the enzymes involved, such as diol dehydratase and propionaldehyde dehydrogenase. nih.govontosight.ai This compartmentalization is a key feature in managing the toxic propionaldehyde intermediate. nih.govontosight.ai

Propionibacterium freudenreichii, a probiotic bacterium, can also metabolize 1,2-PD anaerobically to propionate and 1-propanol, and this metabolism induces the formation of BMCs. nih.gov Proteomic analysis of P. freudenreichii grown on 1,2-PD shows upregulation of genes in the propanediol utilization (pdu) cluster and BMC shell proteins. nih.gov

In contrast, some methanol-utilizing bacteria like Klebsiella sp. No. 101 and Microcyclus eburneus can grow aerobically on 1,2-propanediol, exhibiting NAD-dependent diol dehydrogenase activity but lacking detectable adenosyl-B12 dependent diol dehydratase activity. tandfonline.com This suggests alternative initial steps in 1,2-PD metabolism in these organisms. Pseudomonas AM1, a facultative methylotroph, metabolizes 1,2-propanediol via pyruvate (B1213749) and acetyl-CoA, and its initial oxidation of 1,2-PD is catalyzed by methanol (B129727) dehydrogenase in the presence of a stimulatory factor, producing lactate (B86563). microbiologyresearch.org

The genus Lactobacillus also includes species capable of metabolizing 1,2-PD. ejbiotechnology.info Heterofermentative Lactobacillus species can effectively metabolize 1,2-PD in the presence of cobalamin, converting it to propionic acid. ejbiotechnology.info The growth conditions and the presence of other carbon sources, such as glucose, can influence the efficiency and products of 1,2-PD metabolism in different Lactobacillus strains. ejbiotechnology.info For instance, Lactobacillus diolivorans can utilize 1,2-PD as a sole carbon source, while its metabolism in Lactobacillus reuteri can be enhanced by glucose supplementation. ejbiotechnology.info Cross-feeding of 1,2-propanediol between gut bacterial symbionts, such as Eubacterium hallii and Lactobacillus reuteri, highlights the ecological importance of this metabolite in complex microbial communities. asm.org

The comparative analysis of 1,2-PD metabolism across diverse microbes reveals a range of enzymatic strategies and regulatory mechanisms, including the involvement of BMCs, different types of dehydratases and dehydrogenases, and the influence of environmental factors and co-substrates.

Microbial SpeciesKey Enzymes/Pathways InvolvedNotable Features
Salmonella entericaB12-dependent diol dehydratase (PduCDE), PduP, PduL, PduW, PduQUtilizes bacterial microcompartments (BMCs) to sequester propionaldehyde. nih.govontosight.ai
Klebsiella pneumoniaeB12-dependent diol dehydrataseInvolved in anaerobic metabolism of 1,2-PD. tandfonline.com
Propionibacterium freudenreichiiEnzymes in pdu cluster, B12-dependent diol dehydrataseMetabolizes 1,2-PD to propionate and 1-propanol; induces BMC formation. nih.gov
Klebsiella sp. No. 101NAD-dependent diol dehydrogenaseGrows aerobically on 1,2-PD; lacks B12-dependent dehydratase activity. tandfonline.com
Microcyclus eburneusNAD-dependent diol dehydrogenase (Enzyme I and II)Grows aerobically on 1,2-PD; lacks B12-dependent dehydratase activity. tandfonline.com
Pseudomonas AM1Methanol dehydrogenase (with stimulatory factor)Metabolizes 1,2-PD via pyruvate and acetyl-CoA, producing lactate. microbiologyresearch.org
Lactobacillus speciesCobalamin-dependent enzymes (e.g., diol dehydratase)Converts 1,2-PD to propionic acid; influenced by glucose and cobalamin. ejbiotechnology.info
Listeria monocytogenesEnzymes in pdu cluster, B12-dependent diol dehydrataseBMC-dependent utilization of 1,2-PD supports anaerobic growth. nih.gov
Escherichia coli (engineered)Methylglyoxal synthase, glycerol dehydrogenase, alcohol dehydrogenaseEngineered for production of specific 1,2-PD enantiomers from glucose. asm.orgresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science Research Involving 1,2 Propanediol

1,2-Propanediol as a Precursor in Polymer Chemistry Research

1,2-Propanediol is frequently employed as a monomer in the synthesis of various polymers, contributing unique properties to the resulting materials. Research explores its use in both specialty polyesters and polyurethanes, as well as in the design of biodegradable polymers.

Polycondensation Reactions for Specialty Polyesters and Polyurethanes

Polycondensation reactions involving 1,2-propanediol are fundamental in the creation of specialty polyesters and polyurethanes. In polyester (B1180765) synthesis, 1,2-propanediol reacts with dicarboxylic acids or their derivatives to form ester linkages, building the polymer chain. For instance, unsaturated polyesters can be prepared by polycondensation of diols, including 1,2-propanediol, and aromatic or aliphatic dicarboxylic acids, often with maleic anhydride (B1165640) as the unsaturated component. core.ac.uk These polyesters are subsequently crosslinked, typically with a monomer like styrene, to yield unsaturated polyester resins used in molding products, gel coats, and casting marble. core.ac.uk Research has also investigated the synthesis of fully bio-based unsaturated polyester resins utilizing bio-based furan (B31954) dicarboxylic acid (FDCA), itaconic acid, and diols such as 1,2-propanediol. researchgate.net The combination of FDCA with 1,2-propanediol has shown positive effects on the glass transition temperature (Tg) of these bio-based polyesters. researchgate.net

In the realm of polyurethanes, 1,2-propanediol acts as a polyol component, reacting with isocyanates to form urethane (B1682113) linkages. ontosight.ai This polycondensation reaction leads to the formation of polyurethane polymers with properties that can be tailored by adjusting the ratios and types of reactants. ontosight.ai Research has explored the synthesis of polyurethanes using 1,2-propanediol alongside other polyols and isocyanates. ontosight.ai Studies have also investigated the kinetics of the urethane reaction involving 1,2-propanediol and isocyanates, showing that the reaction rate of 1,2-propanediol can be faster compared to other diols like 1,3-propanediol (B51772). researchgate.net

Design of Biodegradable Polymers Incorporating 1,2-Propanediol Moieties

The incorporation of 1,2-propanediol into polymer structures is a strategy in the design of biodegradable materials. Biodegradable polymers derived from bio-based monomers, such as those obtained from diols like 1,2-propanediol and dicarboxylic acids, are gaining interest for various applications. mdpi.com For example, a novel biodegradable network of elastomeric polyesters, poly((1,2-propanediol-sebacate)-citrate) (PPSC), has been synthesized by the condensation of 1,2-propanediol, sebacic acid, and citric acid. researchgate.net These materials are being explored for potential use as resorbable biomaterials in tissue engineering and controlled release applications. researchgate.net The mechanical properties, hydrophilicity, and degradation rates of such biodegradable polyesters can be influenced by the initial monomer ratios and synthetic conditions. researchgate.net Another example includes a complex biodegradable polymer synthesized from hexanedioic acid, 2,5-furandione, 2,2'-oxybis(ethanol), and 1,2-propanediol, which is being investigated for applications in packaging, biomedical devices, and agriculture due to its biodegradability. ontosight.ai

Role of 1,2-Propanediol in the Synthesis of Value-Added Chemicals

1,2-Propanediol serves as a valuable feedstock for the synthesis of a variety of value-added chemicals through different catalytic processes.

Catalytic Oxidation to Lactic Acid: Reaction Conditions and Catalyst Development

The catalytic oxidation of 1,2-propanediol to lactic acid is a significant research area, offering a route to a valuable commodity chemical. This reaction typically occurs under alkaline heterogeneous catalysis conditions. mdpi.com Various catalysts have been investigated to optimize the conversion and selectivity to lactic acid. Gold catalysts supported on materials like Al2O3 and TiO2 have shown activity in this oxidation. scientific.net For instance, a 5wt% Au/TiO2 catalyst achieved a 1,2-propanediol conversion of 98% and lactic acid selectivity of 89% under specific conditions: 0.3 mol/L 1,2-propanediol, a 1,2-propanediol to Au molar ratio of 4000, 6 bar O2 pressure, 2 mol/L NaOH, and 60 °C. scientific.net

Palladium nanoparticles supported on various metal oxides (CeO2, CuO, ZrO2, ZnO, SnO2) have also been explored as catalysts. mdpi.com Under optimal conditions (120 °C, 1.0 MPa O2 pressure, 2 h reaction time, and a NaOH/1,2-propanediol molar ratio of 3.0), a Pd/CeO2-NaBH4 catalyst achieved a lactic acid yield of 62.7%. mdpi.com Research indicates that factors such as reaction temperature, NaOH concentration, and O2 pressure influence lactic acid selectivity, with initial increases enhancing selectivity, followed by a decline at higher levels. mdpi.com Gold-platinum catalysts supported on activated carbon have demonstrated selective oxidation of 1,2-propanediol to lactic acid under mild conditions, including ambient temperature and air, which is advantageous for environmental impact and industrial feasibility. cardiff.ac.uk Bimetallic Pd-Ag nanoparticles have also shown effectiveness, with a Pd0.15Ag0.85 catalyst achieving 92.8% lactic acid selectivity at 82.7% 1,2-propanediol conversion at 85 °C under atmospheric pressure in a NaOH aqueous solution. ingentaconnect.com

Production of Cyclic Ketals and Glycol Ethers for Green Solvents and Fuel Components

1,2-Propanediol can be converted into cyclic ketals and glycol ethers, which are being investigated as potential green solvents and fuel components. Cyclic ketals can be synthesized by the direct reaction of 1,2-propanediol with lower aliphatic ketones, such as acetone, yielding 2,2,4-trimethyl-1,3-dioxolane (B74433) (TMD). mdpi.comnih.gov These cyclic ketals can then undergo selective hydrogenolysis to produce glycol ethers. mdpi.com Alternatively, glycol ethers can be obtained in a one-step process through the direct reductive alkylation of 1,2-propanediol with a carbonyl compound under mild conditions (e.g., 1-4 MPa hydrogen pressure and 100-140 °C). mdpi.com Research has characterized these derivatives, such as TMD and isopropoxypropanols (IPP) derived from 1,2-propanediol, for their physical properties and solvent characteristics. mdpi.comnih.gov Some of these compounds have also shown promising antiknock performance, suggesting their potential as gasoline blending components. mdpi.com

Synthesis of Propylene (B89431) Carbonate and Propanal from 1,2-Propanediol

1,2-Propanediol is a key reactant in the synthesis of propylene carbonate and propanal. Propylene carbonate, a valuable polar aprotic solvent and intermediate, can be synthesized by reacting 1,2-propanediol with carbon dioxide or urea (B33335). purkh.comnih.gov The reaction with carbon dioxide is environmentally appealing as it utilizes a greenhouse gas. nih.gov This synthesis can be catalyzed by various materials, including calcinated cerium oxide (IV) and metal halides like FeCl3. purkh.comnih.gov Optimal conditions for propylene carbonate synthesis from 1,2-propanediol and urea have been explored, with catalysts like MgCl2 and ZnCl2 showing high catalytic activity, achieving propylene carbonate yields of 96.5% and 92.4%, respectively, under conditions such as 160 °C, 1.5% catalyst concentration, and a 4:1 ethanol (B145695)/urea molar ratio. researchgate.net

Development of 1,2-Propanediol-Based Deep Eutectic Solvents (DES)

The development of DESs incorporating 1,2-propanediol focuses on leveraging its properties as an HBD to create novel solvent media with tunable characteristics for specific research applications. This involves exploring different hydrogen bond acceptors and molar ratios to optimize the desired physical and chemical properties of the resulting DES.

Synthesis and Characterization of DES for Research Applications

The synthesis of 1,2-propanediol-based DESs is typically straightforward, often involving the simple mixing of 1,2-propanediol with a suitable hydrogen bond acceptor. Common hydrogen bond acceptors used in conjunction with polyols like 1,2-propanediol include quaternary ammonium (B1175870) salts such as choline (B1196258) chloride and amphoteric ions like betaine (B1666868). nih.govmdpi.comresearchgate.netmdpi.com Various synthesis methods can be employed, including simple mixing, heating and mixing (utilizing techniques such as thermal treatment, microwave irradiation, sonication, and shaking incubation), and solvent evaporation. sdstate.edu The heating and mixing method is generally reported as the fastest for DES preparation. sdstate.edu The presence of water in the mixture can influence the freezing point of the resulting DES. sdstate.edu

Characterization of 1,2-propanediol-based DESs is essential to understand their properties and confirm the formation of the eutectic mixture. This involves measuring key physical properties such as density, viscosity, surface tension, pH, and refractive index. mdpi.comresearchgate.netsdstate.edu Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are valuable tools for confirming the formation of the eutectic mixture and identifying the hydrogen bonding interactions between the components. sdstate.edu Shifts in representative peaks in FTIR spectra and upfield shifts in resonance signals in ¹H-NMR spectra provide evidence of eutectic formation and hydrogen bonding. sdstate.edu

Research has explored the synthesis and characterization of DESs formed by blending betaine as the HBA and 1,2-propanediol as the HBD in various molar ratios, such as 1:3.5, 1:4, 1:5, and 1:6. mdpi.comresearchgate.net The physical properties of these specific DESs, including density, surface tension, and viscosity, have been systematically measured across a range of temperatures for research purposes. mdpi.comresearchgate.net

Intermolecular Interactions and Solvent Properties in DES Systems

The defining characteristic of deep eutectic solvents, including those based on 1,2-propanediol, is their significantly lower melting point compared to their individual components. This phenomenon is primarily attributed to the strong intermolecular hydrogen bonding interactions that occur between the hydrogen bond donor (1,2-propanediol) and the hydrogen bond acceptor. mdpi.comuniversiteitleiden.nl These interactions disrupt the crystal lattice structures of the individual components, thereby inhibiting crystallization and resulting in a liquid state at temperatures well below their normal melting points. mdpi.com

The intricate network of intermolecular interactions, particularly hydrogen bonds, is fundamental to the formation and unique properties of DESs. researchgate.netuniversiteitleiden.nlsci-hub.se These interactions dictate the solvent properties, including density, viscosity, and surface tension. mdpi.comresearchgate.net Studies on Betaine-1,2-propanediol DESs, for instance, have shown that density, surface tension, and viscosity generally decrease as temperature increases. mdpi.comresearchgate.net Furthermore, the density of these specific DESs has been observed to decrease with an increasing molar ratio of 1,2-propanediol. researchgate.net It is also noted that the viscosity of DESs can be higher than that of isolated 1,2-propanediol. mdpi.com

Environmental Science and Sustainability Research of 1,2 Propanediol

Biodegradation and Environmental Fate Studies

The environmental fate of 1,2-propanediol is largely governed by its physical and chemical properties, such as high solubility in water and low volatility, and its susceptibility to biodegradation cdc.govcargohandbook.cominterchimie.fr. Upon release into the environment, it primarily partitions into and is transported within surface water and groundwater cdc.gov. Adsorption to sediment or soil particles is not expected to be significant due to its low soil organic carbon-water (B12546825) partition coefficient (Koc) cdc.gov.

Microbial Consortia and Pathways in Environmental Degradation

Biodegradation is the most significant process for the transformation of 1,2-propanediol in surface waters and soils cdc.gov. Various microorganisms, including bacteria and fungi, are capable of degrading 1,2-propanediol, often utilizing it as a carbon and energy source researchgate.netmdpi.com. Studies have investigated the microbial consortia involved in this degradation, particularly in environments impacted by releases, such as soils and waters near airports where it is used in de-icing fluids cdc.govdtic.mil.

The biodegradation of 1,2-propanediol can occur under both aerobic and anaerobic conditions, albeit through different pathways cdc.govmdpi.comdtic.mil. Under aerobic conditions, the degradation often involves the oxidation of 1,2-propanediol. One proposed pathway involves the subterminal oxidation of 1-propanol (B7761284), an intermediate, to form propanediol (B1597323), which is then further oxidized to a ketone, followed by conversion to an acetyl ester and fatty acids. These can then be converted to acetyl CoA and oxidized in the tricarboxylic acid (TCA) cycle to produce energy and carbon dioxide mdpi.com.

Under anaerobic or fermentative conditions, the degradation pathway is different. A key step involves the conversion of 1,2-propanediol to propionaldehyde (B47417), catalyzed by a coenzyme B12-dependent diol dehydratase nih.govresearchgate.net. Propionaldehyde can then be oxidized to propionyl-CoA by propionaldehyde dehydrogenase or reduced to 1-propanol by 1-propanol dehydrogenase nih.govresearchgate.net. Under fermentative conditions, propionyl-CoA can be converted to propionyl-phosphate and then to propionate (B1217596), generating ATP nih.govresearchgate.net. Some bacteria utilize bacterial microcompartments (BMCs) to encapsulate the enzymes involved in 1,2-propanediol degradation, particularly the conversion to propionaldehyde, which is a toxic intermediate nih.govresearchgate.netasm.org. This compartmentalization helps protect the cell from the toxic effects of propionaldehyde nih.govresearchgate.netasm.org.

Research highlights the role of microbial consortia in enhancing the degradation of complex compounds, including hydrocarbons and potentially other substances present alongside 1,2-propanediol in waste streams frontiersin.org. Different bacterial species within a consortium can undertake specific functions in the degradation process, improving efficiency and stability frontiersin.org.

Transport and Persistence in Environmental Compartments

Due to its high solubility in water and low adsorption to soil, 1,2-propanediol is expected to have high mobility in soil and a potential to leach into groundwater cdc.gov. However, its rapid biodegradation in both soil and water is expected to limit the extent of this leaching cdc.gov.

In surface waters and soils, 1,2-propanediol is rapidly degraded cdc.gov. Estimated half-lives in water under aerobic conditions range from 1 to 4 days, and under anaerobic conditions, around 3 to 5 days, assuming first-order kinetics cdc.govccme.ca. The half-life in soil is expected to be similar to or slightly less than that in water cdc.govccme.ca. Biodegradation rates in soil can be influenced by factors such as concentration, organic carbon content, and temperature cdc.gov. For instance, studies have shown higher degradation rates at 25°C compared to 8°C or -2°C cdc.govccme.ca.

In the atmosphere, where it may exist in vapor form at high temperatures, 1,2-propanediol can undergo rapid photochemical oxidation via reaction with hydroxyl radicals, with an estimated half-life of around 0.8 days cdc.govccme.ca. Volatilization from water is not expected to be significant due to its high solubility and low vapor pressure ccme.ca.

The low octanol-water partition coefficient (Kow) of 1,2-propanediol suggests that bioconcentration and biomagnification in aquatic organisms are unlikely to occur cdc.govinterchimie.fr.

Here is a summary of the environmental fate parameters:

Environmental CompartmentPrimary Removal MechanismEstimated Half-life (Typical)Mobility/Persistence
Surface WaterBiodegradation (Aerobic)1-4 days cdc.govccme.caHigh Mobility cdc.gov
Surface WaterBiodegradation (Anaerobic)3-5 days cdc.govccme.caHigh Mobility cdc.gov
SoilBiodegradation1-5 days (approx.) cdc.govccme.caHigh Mobility, Leaching Potential cdc.gov
AtmospherePhotochemical Oxidation~0.8 days cdc.govccme.caLow Persistence cdc.gov

Life Cycle Assessment and Sustainable Production Paradigms

Comparison of Environmental Footprints: Bio-based vs. Petrochemical Routes

Traditional industrial production of 1,2-propanediol primarily involves the hydration of propylene (B89431) oxide, which is derived from petrochemical sources like crude oil acs.org. This process is energy-intensive, particularly due to the distillation required to separate the product from aqueous solutions acs.org.

Bio-based production of 1,2-propanediol utilizes renewable resources, such as glycerol (B35011) or sugars, as feedstocks researchgate.netacs.orgieabioenergy.com. These routes can involve chemical processes like hydrogenolysis of glycerol or biotechnological methods using microorganisms and fermentation researchgate.netacs.org.

LCA studies comparing bio-based and petrochemical production of chemicals, including diols, often indicate environmental benefits for the bio-based routes in certain impact categories acs.orgeuropean-bioplastics.org. For example, bio-based production pathways have been shown to require less fossil energy and have lower greenhouse gas emissions compared to petroleum-based pathways acs.org. One study comparing bio-based and petrochemical production of 1,3-propanediol (B51772) (a related diol) found that the bio-based route was more attractive due to less nonrenewable resource consumption and lower greenhouse gas emissions acs.org. However, bio-based production may rely more on resources like land, water, and fertile soil acs.org.

Circular Economy Principles in 1,2-Propanediol Production and Utilization

The transition towards a circular economy aims to minimize waste and maximize resource utilization by keeping materials in use for as long as possible through reuse, refurbishment, and recycling rsc.orgdankemold.com. In the context of 1,2-propanediol, circular economy principles can be applied at various stages, from production to end-of-life.

One significant aspect is the potential to produce 1,2-propanediol from waste or by-product streams. For example, glycerol, a major by-product of biodiesel production, can serve as a renewable feedstock for bio-based 1,2-propanediol production researchgate.netacs.org. Utilizing such waste streams aligns with circular economy principles by valorizing materials that would otherwise be discarded.

Furthermore, the biodegradability of 1,2-propanediol is an important factor in its environmental sustainability and its role in a circular economy. Its ability to be readily degraded in the environment means it is less likely to persist and accumulate cdc.govinterchimie.fr. This is particularly relevant for applications where release into the environment is possible, such as de-icing fluids.

The development of efficient and sustainable conversion technologies, particularly for bio-based production, is essential for integrating 1,2-propanediol into a circular economy acs.org. Research into metabolic engineering strategies for microbial production and the use of renewable feedstocks from agro-industrial wastes are examples of efforts supporting a more circular approach researchgate.net.

Advanced Analytical Methodologies for 1,2 Propanediol,ar Research

Chromatographic and Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

The accurate quantification of 1,2-propanediol in complex samples, such as biological fluids, fermentation media, and environmental matrices, necessitates the use of highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the cornerstone of this type of analysis, providing robust and reliable results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for profiling metabolites like 1,2-propanediol. chemrxiv.org This method offers high chromatographic resolution, sensitivity, and specificity, allowing for the separation and identification of 1,2-propanediol even in intricate biological samples. chemrxiv.orgresearchgate.net

For non-volatile metabolites, derivatization is employed to convert them into a volatile form suitable for GC-MS analysis. chemrxiv.org A validated GC-MS method for the simultaneous determination of propane-1,2-diol in cheese and bacterial cultures involves extraction and transformation of the analytes into their phenylboronic esters prior to analysis. nih.gov This derivatization step enhances the volatility and chromatographic properties of the diol. The method demonstrates excellent sensitivity, with detection limits for 1,2-propanediol in cheese and bacterial culture samples being 0.26 mg·kg⁻¹ and 1.32 mg·kg⁻¹, respectively. nih.gov

In occupational health, GC-MS is used to determine the concentration of 1,2-propanediol in workplace air. researchgate.net The methodology involves adsorbing the compound on glass fiber filters and a resin, followed by desorption with acetonitrile (B52724) and subsequent analysis by GC-MS. researchgate.net This procedure has an extraction efficiency of 97.3% and allows for the selective determination of 1,2-propanediol in the presence of other chemicals. researchgate.net The method is linear within a working range of 10–500 μg/ml, with a limit of quantification (LOQ) of 1.303 μg/ml. researchgate.net Similarly, GC-MS is applied in the analysis of musts and wines, where 1,2-propanediol is extracted using ethyl ether before being analyzed on a polar column. oiv.intoiv.int

Table 1: GC-MS Methodologies for 1,2-Propanediol Analysis
MatrixSample PreparationKey Analytical ParametersDetection Limit (LOD) / Limit of Quantification (LOQ)Source
Cheese & Bacterial CulturesExtraction and derivatization to phenylboronic esters.Calibrated range: 0-1000 mg·kg⁻¹ (cheese), 0-5000 mg·kg⁻¹ (cultures).LOD: 0.26 mg·kg⁻¹ (cheese), 1.32 mg·kg⁻¹ (cultures). nih.gov
Workplace AirAdsorption on glass fiber filters/XAD-7 resin; desorption with acetonitrile.HP-PONA capillary column (50 m; 0.2 mm; 0.5 μm); Extraction efficiency: 97.3%.LOQ: 1.303 μg/ml. researchgate.net
Musts & Wines'Salting out' with K₂CO₃ followed by ethyl ether extraction.Analysis on a polar column; quantification using m/z = 45.Applicable for concentrations between 1 mg/L and 500 mg/L. oiv.intoiv.int

High-Performance Liquid Chromatography (HPLC) for Fermentation Broth Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the production of 1,2-propanediol in fermentation processes. bioprocessonline.com It allows for the quantification of substrates (like glycerol), intermediates, and final products directly from the fermentation broth, often with minimal sample preparation. nih.gov

In the metabolic engineering of Escherichia coli for 1,2-propanediol production, HPLC is used to measure its concentration. nih.gov Similarly, when studying glycerol (B35011) fermentation by Clostridium pasteurianum, HPLC analysis of culture supernatants identified 1,2-propanediol. nih.gov A common setup for this analysis includes an ion-exclusion column, such as the Aminex HPX-87H, with a dilute acid mobile phase (e.g., 5 mM H₂SO₄) and a refractive index detector (RID). nih.gov This configuration is effective for separating small organic molecules like diols, alcohols, and organic acids. nih.govresearchgate.net Researchers have developed HPLC methods for the simultaneous analysis of key substances in the metabolic pathway, such as glycerol, dihydroxyacetone (DHA), and propanediols, using an ion-exclusion column with a water and acetonitrile mobile phase. researchgate.net

Table 2: HPLC Conditions for Fermentation Broth Analysis
ColumnMobile PhaseFlow RateDetectorApplicationSource
Aminex HPX-87H5 mM H₂SO₄0.6 ml·min⁻¹Refractive Index (RID)Quantification of glycerol, acetate, lactate (B86563), butyrate, ethanol (B145695), n-butanol, and propanediols. nih.gov
Ion-Exclusion Column (300mm x 7.8mm)65:35 (v/v) deionized water and acetonitrile, with 0.0005M H₂SO₄.0.5 ml·min⁻¹Refractive Index (RID)Simultaneous analysis of glycerol, dihydroxyacetone (DHA), 3-hydroxypropionaldehyde (3-HPA), and 1,3-propanediol (B51772). researchgate.net

Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity Assessment of Synthesized Compounds and Derivatives

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity evaluation of 1,2-propanediol and its synthesized derivatives.

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by providing detailed information about the number and chemical environment of protons in a molecule. slideshare.net The ¹H NMR spectrum of 1,2-propanediol provides characteristic signals that confirm its molecular structure. chemicalbook.comspectrabase.comresearchgate.net NMR was also used to definitively confirm the identity of a metabolite peak as 1,2-propanediol in a fermentation broth analysis, complementing HPLC findings. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within a molecule. quora.com The IR spectrum of 1,2-propanediol shows characteristic absorption bands corresponding to O-H and C-H stretching vibrations, which helps to confirm its identity. chemicalbook.comresearchgate.net While primarily used for identity confirmation, IR can offer an estimation of purity by comparing the sample spectrum's fingerprint region (1500 cm⁻¹ to 500 cm⁻¹) to that of a pure standard. quora.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is a critical technique for determining the elemental composition of a compound with high accuracy. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the exact mass of an ion to several decimal places. algimed.com This high mass accuracy enables the confident identification of compounds and the elucidation of the structures of unknown derivatives or metabolites by providing unambiguous elemental formulas. researchgate.netnih.gov HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power needed for these precise measurements. researchgate.netalgimed.com

Table 3: Spectroscopic Techniques for Structural and Purity Analysis
TechniquePrimary Application for 1,2-PropanediolKey Information ProvidedSource
¹H NMRStructural ElucidationNumber and chemical environment of protons, confirming molecular structure. nih.govslideshare.netchemicalbook.com
IR SpectroscopyIdentity Confirmation & Purity EstimationPresence of functional groups (e.g., -OH); comparison of fingerprint region to a standard. quora.comchemicalbook.com
HRMSStructural Elucidation & IdentificationExact mass measurement, enabling determination of elemental formula with high confidence. researchgate.netnih.gov

In-situ and Operando Spectroscopy in Catalysis Research for 1,2-Propanediol Conversion

Understanding the mechanisms of catalytic reactions requires analytical techniques that can probe the catalyst and reacting species under actual process conditions. In-situ and operando spectroscopy are powerful methodologies for achieving this, providing real-time information on reaction intermediates, active sites, and catalyst evolution. researchgate.netethz.chnih.gov

The catalytic conversion of glycerol, a byproduct of the biodiesel industry, to 1,2-propanediol is a significant area of research. cetjournal.itmdpi.com This process typically involves dehydration of glycerol to acetol, followed by hydrogenation. mdpi.com In-situ glycerol hydrogenolysis via aqueous phase reforming (APR) is an approach that generates the required hydrogen internally, avoiding the need for an external H₂ supply. mdpi.com

Operando techniques, which combine the simultaneous measurement of catalytic performance (conversion, selectivity) with spectroscopic characterization, are crucial for establishing structure-activity relationships. ethz.ch For instance, in-situ FTIR can be used to detect species formed on the catalyst surface, helping to reveal the reaction mechanism. researchgate.net By applying these methods to the catalytic conversion of 1,2-propanediol, researchers can gain insights into reaction pathways, identify rate-limiting steps, and design more efficient and selective catalysts. researchgate.netethz.ch

Stereochemical Analysis and Enantiomeric Excess Determination Methods

Since 1,2-propanediol is a chiral molecule, existing as (R)- and (S)-enantiomers, methods to determine its stereochemical purity are essential, particularly in biological and pharmaceutical contexts.

One established method is gas chromatography using a chiral capillary column. nih.gov In the analysis of 1,2-propanediol produced by engineered E. coli, samples purified from the fermentation broth were analyzed on a Chirasil-DEX CB capillary column. nih.gov By comparing the retention time to that of pure standards, the product was identified as (R)-1,2-propanediol with an enantiomeric purity of nearly 100%, as no (S)-1,2-propanediol was detected. nih.gov

More advanced techniques have also been developed. Microwave three-wave mixing provides a sensitive and species-selective probe of enantiomeric excess (ee) in gas-phase samples of 1,2-propanediol. arxiv.org This method can resolve the difference between pure R- and S-enantiomers in milliseconds and is highly sensitive to even slight enantiomeric excess because a racemic mixture provides a zero background signal. arxiv.org

Another approach is a high-throughput, fluorescence-based assay for determining the ee of 1,2-diols. bath.ac.uk This method relies on the dynamic self-assembly of the diol enantiomers with a fluorescent ligand and other components to form diastereomeric complexes that exhibit distinct fluorescence intensities, allowing for the calculation of the amount of each enantiomer with an error of less than 1% ee. bath.ac.uk Optical methods using circular dichroism have also been demonstrated for the determination of both enantiomeric and diastereomeric excess. nih.govrsc.org

Table 4: Methods for Stereochemical Analysis of 1,2-Propanediol
MethodPrincipleKey FeaturesSource
Chiral Gas ChromatographySeparation of enantiomers on a chiral stationary phase.Direct quantification of R- and S-enantiomers; high accuracy. nih.gov
Microwave Three-Wave MixingChirality-induced sum-frequency generation in the microwave regime.Highly sensitive, species-selective, rapid analysis (ms), zero background for racemic mixtures. arxiv.org
Fluorescence-Based AssayFormation of fluorescent diastereomeric complexes with distinct emission intensities.High-throughput, robust, error <1% ee, not sensitive to common impurities. bath.ac.uk
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light by chiral molecules.Optical method applicable to determining both ee and diastereomeric excess (de). nih.govrsc.org

Derivatives and Analogues of 1,2 Propanediol: Synthesis and Research Applications

Synthesis and Characterization of Novel 1,2-Propanediol Derivatives

The synthesis of novel 1,2-propanediol derivatives is a significant area of chemical research, driven by the quest for new molecules with unique biochemical and material properties. The strategic introduction of chloro, amino, and indolyl groups onto the propanediol (B1597323) backbone can dramatically alter its reactivity, chirality, and biological activity, opening up new avenues for investigation.

Chlorinated propanediols, also known as chloropropanols, are a class of chemical compounds in which one or more hydroxyl groups of glycerol (B35011) (a related propanetriol) or propanediol are replaced by chlorine atoms. sgs.com The most studied of these are 3-chloro-1,2-propanediol (B139630) (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP). sgs.com

Formation Mechanisms:

The formation of these compounds, particularly 3-MCPD, is often associated with the heat processing of foods that contain fat and salt. For instance, during the refining of edible oils and fats at high temperatures, fatty acid esters of 3-MCPD can form. The free form can then be released in the body after ingestion. nih.gov

Key synthetic routes to chlorinated propanediols in a laboratory or industrial setting include:

Glycerol Chlorination: This method involves the reaction of glycerol with a chlorinating agent, such as hydrogen chloride, often in the presence of a catalyst. google.com

From Epichlorohydrin: 3-chloro-1,2-propanediol can be synthesized from the hydrolysis of epichlorohydrin. google.comresearchgate.net Chiral synthesis of specific enantiomers, such as (R)-(-)-3-chloro-1,2-propanediol, can be achieved from chiral epichlorohydrin. chemicalbook.com A solvent-free method using ultrasound irradiation has also been developed for this conversion. researchgate.net

From D-saccharides: The S-enantiomer of 3-chloro-1,2-propanediol can be synthesized from a chlorodeoxy-D-saccharide through a series of steps involving glycol cleavage, reduction, and mild acid hydrolysis. google.com

Biochemical Interactions:

The biochemical interactions of chlorinated propanediols have been a subject of significant toxicological research. Studies have shown that these compounds can have detrimental effects on various organs. For example, 3-MCPD has been shown to cause damage to the kidneys, testes, liver, and nervous and immune systems. sgs.com The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B). nih.gov

The different isomers of 3-MCPD can exhibit distinct biological activities; the (S)-isomer is associated with antifertility effects, while the (R)-isomer has been linked to kidney damage. nih.gov 1,3-DCP is considered to have clear carcinogenic and potential genotoxic properties. sgs.com The mechanisms behind their carcinogenicity are not fully understood but are thought to involve hormone-mediated, cytotoxic, and genotoxic pathways. nih.gov

Compound NameAbbreviationObserved Biochemical Interactions/Toxicological Profile
3-chloro-1,2-propanediol3-MCPDCan cause damage to kidneys, testes, liver, nervous and immune systems. Classified as possibly carcinogenic to humans (IARC Group 2B). sgs.comnih.gov
(S)-3-chloro-1,2-propanediol(S)-3-MCPDExhibits fertility inhibitory activity. nih.gov
(R)-3-chloro-1,2-propanediol(R)-3-MCPDDetrimental effect on the kidneys. nih.gov
1,3-dichloro-2-propanol1,3-DCPClear carcinogenicity and potential genotoxicity. Induces tumors in the liver, kidney, ureter, and bladder in animal studies. sgs.comnih.gov
2-chloro-1,3-propanediol2-MCPDA known isomer of 3-MCPD. sgs.com
2,3-dichloro-1-propanol2,3-DCPAn isomer of 1,3-DCP. sgs.com

Amino-1,2-propanediol and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. nbinno.com The presence of both amino and hydroxyl groups allows for a wide range of chemical modifications.

Chiral Synthesis:

The enantioselective synthesis of amino-1,2-propanediol derivatives is crucial as the biological activity of chiral molecules often depends on their specific stereochemistry. nbinno.com Several synthetic strategies have been developed:

From Chlorinated Propanediols: A common method involves the reaction of 3-chloro-1,2-propanediol with ammonia. researchgate.netgoogle.com

Asymmetric Dihydroxylation: The asymmetric dihydroxylation of allylamine (B125299) using a chiral catalyst, such as a wool-osmium tetroxide complex, can produce chiral (R)-(+)-3-amino-1,2-propanediol. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a green and highly selective route. For instance, a three-component strategy using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and a reductase can synthesize amino-diols and amino-polyols stereoselectively from simple starting materials. nih.gov Lipases, such as immobilized Candida antarctica lipase (B570770) B, have been used for the selective N-acylation of 3-amino-1,2-propanediol (B146019) in the synthesis of ceramide analogs. chemicalbook.com

From Epoxides: The regioselective opening of chiral epoxides with nitrogen nucleophiles is a powerful method for the enantioselective synthesis of amino alcohols. ursa.cat

Biological Activity in Model Systems:

Derivatives of amino-1,2-propanediol have been investigated for a range of biological activities:

Cardiovascular Effects: A study on three newly synthesized derivatives of 3-amino-1,2-propanediol in anesthetized rats showed that, unlike a reference compound that increased heart rate and blood pressure, these new derivatives had minimal effects on cardiovascular parameters at lower doses. nih.gov At a higher dose, one of the compounds caused a transient decrease in heart rate and blood pressure. nih.gov

Immunosuppressive Activity: A series of 2-substituted 2-aminopropane-1,3-diols (structurally related to 1,2-propanediol) were synthesized and evaluated for their immunosuppressive effects. One compound, FTY720 (Fingolimod), which is a 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, showed significant activity and has been developed as an immunosuppressive drug. nih.gov

Enzymatic Interactions: The enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide (B1221513) with glycerol-3-phosphate oxidase has been used to prepare the corresponding phosphoramide analog of dihydroxyacetone phosphate (B84403), demonstrating the interaction of these derivatives with biological enzyme systems. researchgate.net

Derivative Class/CompoundModel SystemObserved Biological Activity
Novel 3-amino-1,2-propanediol derivativesAnesthetized ratsMinimal cardiovascular effects at low doses; one compound showed a transient decrease in heart rate and blood pressure at a higher dose. nih.gov
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)Rats (skin allograft)Potent immunosuppressive effects. nih.gov
3-Amino-1,2-propanediol phosphoramideIn vitro (enzyme assay)Substrate for glycerol-3-phosphate oxidase. researchgate.net
N-acyl-3-amino-1,2-propanediol (Ceramide analogs)Enzymatic synthesisSynthesized as analogs of biologically important ceramides. chemicalbook.com

The indole (B1671886) nucleus is a privileged scaffold in a vast number of natural products and pharmacologically active compounds. openmedicinalchemistryjournal.com The combination of an indole moiety with a 1,2-propanediol structure gives rise to a class of compounds with potential for unique biological activities.

Synthesis and Natural Occurrence:

While dedicated "indolyl 1,2-propanediol alkaloids" are not a widely established class, compounds containing both structural motifs exist in nature and have been synthesized.

Total Synthesis of a Proposed Natural Product: The first total synthesis of the proposed structure of 1-(1H-indol-3-yloxy)propan-2-ol, an unprecedented indolyl derivative with a 1,2-propanediol moiety, has been reported. mdpi.com The synthesis involved the key step of isomerizing 3-alkoxyindolines. mdpi.com However, the spectral data of the synthetic compound did not match the reported data for the natural product, suggesting a need for structural revision of the isolated compound. mdpi.com

Indole-3-glycerol Phosphate as a Precursor: In the realm of natural product biosynthesis, indole-3-glycerol phosphate is a key intermediate. biorxiv.org This molecule contains an indole ring attached to a glycerol phosphate backbone, which is structurally very similar to a propanediol. It serves as a branchpoint in the biosynthesis of tryptophan, free indole, and other indole-derived natural products like benzoxazinoids in plants such as maize. biorxiv.orgnih.gov Enzymes like indole-3-glycerol phosphate lyase (IGL) can convert it to indole, which is then used to build more complex indole alkaloids. researchgate.netacs.org

Synthetic Approaches to Indolyl Derivatives: Various synthetic methods have been developed to create compounds with linked indole and other chemical moieties. For example, a cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles has been used to synthesize indolyl pyrroloindolines. rsc.org Another approach involves the C-H/C-H coupling of 4H-imidazole 3-oxides with indoles to produce novel bifunctional azaheterocyclic derivatives. mdpi.com These strategies could potentially be adapted to synthesize indolyl 1,2-propanediol structures.

The chemistry of indole alkaloids is rich and diverse, with many compounds exhibiting potent biological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov The incorporation of a 1,2-propanediol side chain could influence the polarity, solubility, and receptor-binding properties of these molecules, making them interesting targets for future research.

Compound Name/ClassSignificance/Role
1-(1H-Indol-3-yloxy)propan-2-olA proposed natural product structure for which a total synthesis was achieved. mdpi.com
Indole-3-glycerol PhosphateA key biosynthetic precursor in plants and microorganisms to tryptophan and other indole-containing natural products. biorxiv.orgnih.gov
Indolyl pyrroloindolinesA class of complex indole derivatives synthesized via cascade reactions. rsc.org
Indolyl-derived 4H-imidazolesNovel bifunctional azaheterocyclic compounds synthesized through C-H/C-H coupling. mdpi.com

Research into Functionalized 1,2-Propanediol Derivatives for Specific Academic Purposes (e.g., Polymer Modification, Surface Functionalization)

Functionalized 1,2-propanediol derivatives are valuable tools in materials science, particularly for polymer modification and surface functionalization. The diol structure provides reactive sites for incorporation into polymer backbones or for grafting onto surfaces, thereby altering their chemical and physical properties.

Polymer Modification:

1,2-Propanediol can be used as a monomer in the synthesis of polymers such as unsaturated polyester (B1180765) resins. mdpi.com Furthermore, its derivatives can be used to introduce specific functionalities into polymer chains.

A notable example is the use of mercapto-1,2-propanediol to functionalize poly(1-butene). Through a thiol-ene click reaction, the mercapto-1,2-propanediol can be attached to the polymer backbone. mdpi.com This modification significantly improves the surface properties of the polymer. The pendant hydroxyl groups from the propanediol moiety can then act as initiation sites for further polymerization, such as the ring-opening polymerization of ε-caprolactone, creating graft copolymers with tailored side chains. mdpi.com

Derivatives of 1,2-propanediol, such as ethers and ketals, have also been synthesized and characterized as potential bio-based solvents and gasoline components, showcasing their utility in creating renewable chemical feedstocks. mdpi.com

Surface Functionalization:

The modification of surfaces is critical for a wide range of applications, from biomedical devices to sensors. alliedacademies.org Functionalized 1,2-propanediol derivatives can be used to alter surface properties such as wettability and biocompatibility.

The aforementioned mercapto-1,2-propanediol-functionalized poly(1-butene) demonstrates how such a modification can impact surface characteristics. The incorporation of the polar propanediol groups can significantly decrease the water contact angle of a non-polar polymer, making the surface more hydrophilic. mdpi.com

The general principle of surface functionalization often involves covalently attaching molecules with desired functional groups to a substrate. alliedacademies.org The hydroxyl groups of 1,2-propanediol and its derivatives make them suitable candidates for such applications, for example, through reactions with surface-activated materials. Techniques like plasma treatment can introduce reactive groups onto a polymer surface, which can then be further reacted with functional molecules like propanediol derivatives. mdpi.com In the context of biomedical applications, modifying the surface of nanoparticles with polymers containing hydroxyl groups (which can be derived from propanediol) is a strategy to improve biocompatibility and enable the attachment of targeting ligands. nih.gov

Functionalized 1,2-Propanediol Derivative/ApplicationPurposeExample/Finding
Mercapto-1,2-propanediol for polymer modificationTo introduce hydroxyl functionality and alter surface properties.Functionalization of poly(1-butene) via thiol-ene reaction, leading to a more hydrophilic surface and providing sites for further graft polymerization. mdpi.com
1,2-Propanediol as a monomerTo form the backbone of polymers.Used in the production of unsaturated polyester resins. mdpi.com
1,2-Propanediol ethers and ketalsTo create renewable solvents and fuel components.Synthesized from bio-based 1,2-propanediol and evaluated for their solvent properties. mdpi.com
General surface functionalization with hydroxyl-containing moleculesTo improve biocompatibility, wettability, and enable further chemical modification.Hydroxyl groups can be used to attach targeting peptides to nanoparticles for drug delivery. nih.gov

Emerging Research Directions and Future Perspectives for 1,2 Propanediol,ar

Integration of Artificial Intelligence and Machine Learning in Process Optimization and Catalyst Design

The complexity of chemical processes and catalyst design presents significant challenges in optimizing the production of 1,2-propanediol. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these complexities. ML models can analyze vast datasets from chemical production to predict outcomes, recognize patterns, and optimize processes, moving from traditional trial-and-error approaches to data-driven strategies. simanalytics.commdpi.com This includes optimizing reaction conditions like temperature and pressure to maximize yield and minimize waste. simanalytics.com

Novel Biocatalytic Systems and Synthetic Biology Approaches

Biocatalysis and synthetic biology offer promising avenues for the sustainable production of 1,2-propanediol from renewable resources. nih.govresearchgate.netmdpi.com Microorganisms can be harnessed to convert various carbon sources into 1,2-propanediol through fermentation and enzymatic catalysis. nih.govacs.org Researchers are focusing on establishing and optimizing metabolic pathways in production hosts like Escherichia coli to achieve high yields and volumetric productivity. nih.gov

Several pathways for 1,2-propanediol production using microbes have been recognized, including those utilizing de-oxy sugars like fucose and rhamnose, or the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) via methylglyoxal (B44143). nih.govnih.govresearchgate.net A new pathway involving lactic acid degradation under anoxic conditions is also being explored. nih.govnih.gov Synthetic biology approaches involve designing and engineering artificial biosynthetic pathways. For example, a synthetic pathway from glucose to (S)-1,2-propanediol has been developed in cyanobacteria by introducing key enzymes. researchgate.netresearchgate.net Metabolic engineering strategies, such as eliminating competing metabolic pathways, are employed to improve 1,2-propanediol titers in microorganisms. researchgate.netresearchgate.net The potential for stereoselective biocatalysis in organic solvents is also being investigated to produce specific stereoisomers of 1,2-diols, including derivatives of 1,2-propanediol, at high product concentrations. acs.org Furthermore, synthetic biology is being used to develop 1,2-propanediol-responsive biosensors, such as those based on the transcription factor PocR, which can be valuable tools in metabolic engineering applications. nih.govacs.org

Expansion of Sustainable Production to Diverse Biomass Feedstocks

The shift towards sustainable production of 1,2-propanediol necessitates the utilization of renewable biomass feedstocks instead of petroleum-derived resources. researchgate.netacs.org Glycerol (B35011), a major byproduct of biodiesel production, is a particularly attractive and increasingly available raw material for 1,2-propanediol synthesis through hydrogenolysis. researchgate.netmdpi.comacs.orgresearchgate.net Research in this area focuses on developing new selective catalysts and exploring in situ hydrogen generation to improve the efficiency and economic feasibility of this process. acs.org

Beyond glycerol, the conversion of saccharides and sugar alcohols, such as glucose, sorbitol, and xylitol (B92547), derived from cellulose (B213188) and hemicellulose, presents another promising route for bio-based 1,2-propanediol production. acs.org While the hydrogenolysis of cellulose derivatives can be a multi-step process with challenges in selectivity, the use of sorbitol and xylitol is considered to have high potential due to their structural similarities to 1,2-propanediol. acs.org Lactic acid, also obtainable from biomass, is being investigated as a feedstock for 1,2-propanediol production through vapor-phase catalytic hydrogenation. researchgate.net Studies have demonstrated high yields of 1,2-propanediol from lactic acid using catalysts like silica-supported copper. researchgate.net The conversion of fructose (B13574), a biomass-derived sugar, into 1,2-propanediol using biochar-supported catalysts is also being explored as a sustainable approach to reduce the carbon footprint. rsc.org The expansion to diverse biomass feedstocks is crucial for replacing traditional petroleum-based technology in biorefineries and contributing to a more circular economy. acs.orgskemman.isroutledge.com

Advanced Materials and Nanotechnology Applications of 1,2-Propanediol-Derived Compounds

1,2-Propanediol and its derivatives are finding increasing applications in the field of advanced materials and nanotechnology. The compound serves as a building block for the synthesis of various polymers and resins. ontosight.ai For instance, it is widely used in the manufacturing of unsaturated polyester (B1180765) resins (UPR), which are essential in industries like automotive and construction. dataintelo.com Ongoing research aims to enhance the properties and applications of UPR, further driving the demand for 1,2-propanediol. dataintelo.com

Derivatives of 1,2-propanediol are also being incorporated into novel materials with specific functionalities. Polymers grafted onto modified magnetic nanoparticles using 3-allyloxy-1,2-propanediol (B54475) have been synthesized and characterized for potential biomedical applications, such as drug delivery. rsc.org Chiral dopants synthesized from (S)-1,2-propanediol units are being investigated for their helical twisting properties in nematic liquid crystals, highlighting their potential in display technologies. tandfonline.com

Q & A

Basic: What are the recommended methodologies for determining the purity and enantiomeric excess of (S)-(+)-1,2-Propanediol in laboratory settings?

To assess purity (≥98%) and enantiomeric excess, researchers should:

  • Chromatographic Analysis : Use chiral HPLC or GC with a chiral stationary phase (e.g., cyclodextrin derivatives) to separate enantiomers. Reference standards (e.g., racemic mixtures) are critical for calibration .
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values (e.g., (S)-(+)-1,2-Propanediol has a specific rotation of +15.5° at 20°C) .
  • Spectroscopic Techniques : FTIR and NMR can confirm structural integrity. For example, the hydroxyl (-OH) stretching band in FTIR (~3300 cm⁻¹) and proton coupling patterns in NMR (δ 1.1–1.3 ppm for -CH3) .

Advanced: How can researchers resolve contradictions in reported thermophysical properties of 1,2-Propanediol/ethanol mixtures across studies?

Discrepancies in properties like thermal conductivity (e.g., 0.19–0.23 W/m·K at 233–313 K) often arise from methodological differences. To address this:

  • Standardize Measurement Protocols : Adopt transient hot-wire apparatus with calibrated temperature control (±0.1 K) and validate against pure solvents (e.g., water or ethanol) .
  • Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers linked to experimental variables (e.g., mixture mole fractions, impurities) .
  • Replicate Under Controlled Conditions : Ensure mixtures are prepared gravimetrically (±0.0001 g) and degassed to eliminate air bubbles affecting measurements .

Basic: What safety protocols are essential when handling 1,2-Propanediol in biochemical research?

  • Pre-Experimental Preparation : Filter non-sterile AR-grade solutions (0.22 μm membrane) to remove particulates and endotoxins for cell culture applications .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile byproducts .
  • Waste Disposal : Neutralize acidic/basic reaction byproducts (e.g., from esterification) before disposal, adhering to institutional guidelines .

Advanced: How can complexation-based extraction techniques optimize the separation of 1,2-Propanediol from aqueous solutions?

  • Diluent and Ligand Selection : Use toluene as a diluent with boronic acid ligands (e.g., phenylboronic acid) to form stable diol-borate complexes. Table A-5 shows a 92% extraction efficiency at pH 9.0 .
  • Phase Ratio Optimization : Maintain an organic-to-aqueous phase ratio of 1:2 to maximize partition coefficients while minimizing emulsion formation .
  • Back-Extraction : Adjust pH to <3.0 using HCl to break complexes and recover 1,2-Propanediol from the organic phase .

Advanced: What experimental design principles ensure reproducibility in studies involving 1,2-Propanediol’s reactivity in catalytic transformations?

  • Catalyst Screening : Test homogeneous (e.g., Ru complexes) and heterogeneous catalysts (e.g., CeO2-supported Pt) under inert atmospheres to compare selectivity in oxidation reactions .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate species (e.g., carbonyl compounds) during reactions .
  • Control for Side Reactions : Add radical inhibitors (e.g., BHT) to suppress autoxidation pathways in aerobic conditions .

Basic: How should researchers address solubility challenges of 1,2-Propanediol in low-temperature experiments?

  • Temperature Gradients : Pre-cool solvents (e.g., DMSO or water) to 4°C before mixing to prevent supersaturation and crystallization .
  • Co-Solvents : Add ethanol (10–20% v/v) to improve miscibility in aqueous solutions below 10°C .

Advanced: What frameworks guide hypothesis formulation for novel applications of 1,2-Propanediol in cryoprotectant research?

  • PICO Framework : Define P opulation (e.g., mammalian cells), I ntervention (1,2-Propanediol concentration), C omparison (vs. glycerol), and O utcome (cell viability post-freezing) .
  • FINER Criteria : Ensure hypotheses are F easible (lab-scale testing), I nteresting (mechanistic insights), N ovel (untested cryoprotective synergies), E thical (non-human models), and R elevant (biobanking applications) .

Basic: What are the best practices for reporting 1,2-Propanediol-related data in manuscripts?

  • Avoid Redundancy : Present thermophysical data in tables (e.g., thermal conductivity vs. temperature) and avoid duplicating in figures .
  • Figure Legends : Specify experimental conditions (e.g., “Thermal conductivity measured at 233–313 K using a transient hot-wire apparatus”) .
  • Supplemental Material : Include raw datasets (e.g., extraction efficiencies, NMR spectra) in machine-readable formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.